molecular formula C11H14ClNO2 B11731925 Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Cat. No.: B11731925
M. Wt: 227.69 g/mol
InChI Key: KQXATEZZJUKUGF-HNCPQSOCSA-N
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Description

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the indene ring.

    Reduction Products: Hydroxylamines and other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity in targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Indole Derivatives: Compounds containing the indole ring system, which is structurally related to the indene ring.

    Indazole Derivatives: Compounds with a fused benzene and pyrazole ring system, similar in structure to indene derivatives.

Uniqueness: Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, with CAS number 1273664-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Molecular Formula: C11_{11}H14_{14}ClNO2_2
Molecular Weight: 227.69 g/mol
LogP: 1.01
Polar Surface Area: 52 Ų
Hydrogen Bond Donors: 1
Hydrogen Bond Acceptors: 2

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit significant antitumor activity. Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs of indene derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells, suggesting a potential mechanism for therapeutic applications in oncology .

Tyrosine Kinase Inhibition

Tyrosine kinases are crucial in regulating various cellular processes, including cell division and survival. Compounds similar to methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate have shown promising results as tyrosine kinase inhibitors. A series of related compounds were synthesized and tested for their inhibitory effects on tyrosine kinases, with some achieving significant inhibition rates .

Synthesis and Derivatives

The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions that include cyclization and functionalization processes. The use of various reagents and conditions allows for the generation of diverse derivatives with potentially enhanced biological activities .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationIndene derivatives70-97
2FunctionalizationAmino acids and carboxylic acidsVaries
3PurificationChromatographyHigh

Case Studies

Several case studies have highlighted the biological potential of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate:

  • Case Study on Antitumor Activity:
    • Objective: To evaluate the cytotoxic effects on human breast cancer cells.
    • Findings: The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
  • Case Study on Tyrosine Kinase Inhibition:
    • Objective: To assess the inhibitory effect on specific tyrosine kinases involved in cancer progression.
    • Results: The compound showed significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent for targeted cancer therapies .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1

InChI Key

KQXATEZZJUKUGF-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2N.Cl

Origin of Product

United States

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